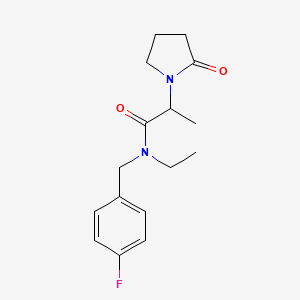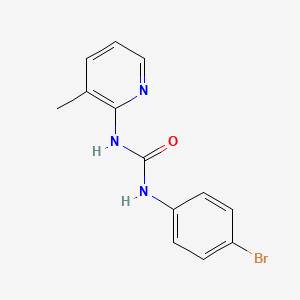
4-chloro-1-methyl-N-(2-phenoxyphenyl)-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-1-methyl-N-(2-phenoxyphenyl)-1H-pyrazole-5-carboxamide, also known as CP 945,598, is a chemical compound that has been studied extensively for its potential therapeutic applications. This compound belongs to the class of pyrazole carboxamides and has been found to have a wide range of biochemical and physiological effects. In
Mecanismo De Acción
4-chloro-1-methyl-N-(2-phenoxyphenyl)-1H-pyrazole-5-carboxamide 945,598 acts as a CB1 receptor antagonist, which means it blocks the binding of endocannabinoids to the receptor. This results in a decrease in the activity of the CB1 receptor and a reduction in the release of neurotransmitters such as dopamine and serotonin. This mechanism of action is thought to be responsible for the analgesic and anti-inflammatory effects of 4-chloro-1-methyl-N-(2-phenoxyphenyl)-1H-pyrazole-5-carboxamide 945,598.
Biochemical and Physiological Effects
4-chloro-1-methyl-N-(2-phenoxyphenyl)-1H-pyrazole-5-carboxamide 945,598 has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of arthritis and inflammatory bowel disease. It has also been found to have anxiolytic and antidepressant effects in animal models of anxiety and depression. 4-chloro-1-methyl-N-(2-phenoxyphenyl)-1H-pyrazole-5-carboxamide 945,598 has also been found to have a potential role in the regulation of appetite and weight gain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-chloro-1-methyl-N-(2-phenoxyphenyl)-1H-pyrazole-5-carboxamide 945,598 has several advantages for lab experiments. It has a high affinity for the CB1 receptor, which makes it a useful tool for studying the role of the endocannabinoid system in various physiological processes. It also has a well-characterized mechanism of action, which makes it easier to interpret the results of experiments. However, 4-chloro-1-methyl-N-(2-phenoxyphenyl)-1H-pyrazole-5-carboxamide 945,598 has some limitations as well. It is a relatively new compound, and its long-term safety and efficacy have not been fully established. It also has a relatively short half-life, which makes it difficult to use in long-term studies.
Direcciones Futuras
There are several future directions for research on 4-chloro-1-methyl-N-(2-phenoxyphenyl)-1H-pyrazole-5-carboxamide 945,598. One potential area of research is the development of more potent and selective CB1 receptor antagonists. Another area of research is the investigation of the potential therapeutic applications of 4-chloro-1-methyl-N-(2-phenoxyphenyl)-1H-pyrazole-5-carboxamide 945,598 in other fields such as neurodegenerative disorders and addiction. Additionally, more research is needed to establish the long-term safety and efficacy of 4-chloro-1-methyl-N-(2-phenoxyphenyl)-1H-pyrazole-5-carboxamide 945,598 in humans.
Conclusion
In conclusion, 4-chloro-1-methyl-N-(2-phenoxyphenyl)-1H-pyrazole-5-carboxamide 945,598 is a chemical compound that has been extensively studied for its potential therapeutic applications. It has a well-characterized mechanism of action and has been found to have a wide range of biochemical and physiological effects. While it has several advantages for lab experiments, its long-term safety and efficacy have not been fully established. There are several future directions for research on 4-chloro-1-methyl-N-(2-phenoxyphenyl)-1H-pyrazole-5-carboxamide 945,598, including the development of more potent and selective CB1 receptor antagonists and the investigation of its potential therapeutic applications in other fields.
Métodos De Síntesis
The synthesis of 4-chloro-1-methyl-N-(2-phenoxyphenyl)-1H-pyrazole-5-carboxamide 945,598 involves the reaction of 4-chloro-1-methylpyrazole-5-carboxylic acid with 2-phenoxyaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then converted to the final product through a series of reactions involving the introduction of a chloro group and a carboxamide group.
Aplicaciones Científicas De Investigación
4-chloro-1-methyl-N-(2-phenoxyphenyl)-1H-pyrazole-5-carboxamide 945,598 has been extensively studied for its potential therapeutic applications in various fields such as pain management, inflammation, and neurological disorders. It has been found to have a high affinity for the cannabinoid receptor type 1 (CB1), which is involved in the regulation of pain, appetite, and mood. 4-chloro-1-methyl-N-(2-phenoxyphenyl)-1H-pyrazole-5-carboxamide 945,598 has also been found to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory bowel disease and arthritis.
Propiedades
IUPAC Name |
4-chloro-2-methyl-N-(2-phenoxyphenyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2/c1-21-16(13(18)11-19-21)17(22)20-14-9-5-6-10-15(14)23-12-7-3-2-4-8-12/h2-11H,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUXCTRPGIREEMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Cl)C(=O)NC2=CC=CC=C2OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(3-chlorophenyl)-4-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5315004.png)
![1-[3-(1-oxa-8-azaspiro[4.5]dec-8-yl)-3-oxopropyl]-2(1H)-pyridinone](/img/structure/B5315012.png)
![3-isopropyl-6-[(1-propylpiperidin-4-yl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5315026.png)
![1-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-benzimidazole](/img/structure/B5315027.png)
![7-[(2-methoxy-3-pyridinyl)carbonyl]-N,N-dimethyl-2-(4-pyridinyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5315028.png)
![N-cyclopropyl-2-{[4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5315039.png)

![N-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)-N'-2-naphthylurea](/img/structure/B5315062.png)
![5-{[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}quinoxaline](/img/structure/B5315068.png)

![N-cyclopentyl-2-[3-methyl-4-(4-methylphenyl)-1-piperazinyl]acetamide](/img/structure/B5315084.png)
![3-{[(5-oxo-1-phenyl-3-pyrrolidinyl)carbonyl]amino}phenyl 3-phenylacrylate](/img/structure/B5315086.png)

